[2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol
Description
[2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol is an oxazole derivative featuring a methanol functional group at the 4-position of the oxazole ring and a 3-chlorophenyl substituent at the 2-position. Its molecular formula is C₁₀H₈ClNO₂, with a molecular weight of 217.63 g/mol.
Properties
IUPAC Name |
[2-(3-chlorophenyl)-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAOFEVLHBDYDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290393 | |
| Record name | 2-(3-Chlorophenyl)-4-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-83-3 | |
| Record name | 2-(3-Chlorophenyl)-4-oxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenyl)-4-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with glycine to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves the reduction of the oxazole derivative to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving catalytic hydrogenation and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl (-CH₂OH) group undergoes selective oxidation to form aldehydes or ketones under controlled conditions.
Mechanistic Insight : The hydroxymethyl group’s primary alcohol character allows oxidation via proton abstraction and hydride transfer. The oxazole ring’s resonance stabilization minimizes side reactions .
Electrophilic Aromatic Substitution (EAS)
The 3-chlorophenyl group directs electrophiles to the para and ortho positions due to its electron-withdrawing nature.
Key Limitation : Harsh conditions (e.g., prolonged heating) risk oxazole ring decomposition .
Nucleophilic Substitution
The chlorine atom on the phenyl ring participates in SNAr reactions under basic conditions.
Mechanistic Insight : The electron-deficient aryl chloride facilitates nucleophilic attack, with leaving group departure stabilized by resonance .
Cross-Coupling Reactions
The chlorophenyl moiety enables transition metal-catalyzed coupling for structural diversification.
Critical Factor : Oxazole’s nitrogen coordinates with Pd, influencing catalytic cycle efficiency .
Functionalization of the Oxazole Ring
The oxazole ring itself participates in cycloaddition and ring-opening reactions.
Note : Ring-opening reactions are irreversible and often used to access linear derivatives .
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology and Medicine:
Antimicrobial Agents: Oxazole derivatives, including this compound, have shown potential as antimicrobial agents due to their ability to inhibit bacterial growth.
Anticancer Research: The compound is investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry:
Material Science: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The table below compares key structural and physicochemical properties of [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol with its analogs:
Key Structural and Electronic Effects
Substituent Position: The 3-chlorophenyl group in the target compound vs. 4-substituted analogs (e.g., 4-nitrophenyl, 4-methoxyphenyl) alters electronic distribution. Halogen Variations: Bromine (in [2-(4-Bromophenyl)-oxazol-4-YL]-methanol) introduces greater steric bulk and a heavier atom compared to chlorine, which may influence binding affinity in biological systems .
Functional Group Impact: Methanol vs. Nitro vs. Methoxy Groups: Nitro groups reduce solubility in organic solvents but enhance stability in acidic conditions, while methoxy groups improve solubility in polar solvents like ethanol or DMSO .
Biological Activity
The compound [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol, a member of the oxazole family, has garnered attention for its potential biological activities. Oxazoles are heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its applications.
Chemical Structure and Properties
The chemical structure of this compound includes a chlorinated phenyl group attached to an oxazole ring, which is known to influence its biological interactions. The presence of the oxazole moiety is crucial for its biological activity, as it can interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. A study found that oxazole derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains including Staphylococcus aureus and Escherichia coli . The specific activity of this compound has yet to be extensively characterized, but its structural similarity to other active oxazoles suggests potential efficacy.
Anticancer Properties
The anticancer potential of oxazole derivatives has been explored in various studies. Compounds with similar structures have shown promise as inhibitors of cancer cell proliferation. For instance, a series of substituted oxazolones were evaluated for their ability to inhibit acid ceramidase (AC), an enzyme implicated in cancer progression. These studies highlighted the importance of structural modifications in enhancing biological activity . While specific data on this compound is limited, the underlying mechanisms observed in related compounds may provide insights into its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. The oxazole ring facilitates binding to these targets, potentially leading to inhibition or modulation of their activity . Further research is needed to elucidate the precise pathways involved.
Case Studies and Research Findings
Several studies have investigated the biological activities of oxazole derivatives:
- Antimicrobial Evaluation : A study conducted on a series of oxazole derivatives demonstrated moderate antibacterial activity against C. albicans and other bacterial strains. The results indicated that structural variations significantly influenced antimicrobial efficacy .
- Toxicity Assessment : Toxicological evaluations using aquatic models such as Daphnia magna revealed varying degrees of toxicity among different oxazole derivatives. This highlights the necessity for careful assessment when considering therapeutic applications .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of oxazole compounds have shown that modifications at certain positions can enhance biological activity. For example, substituents on the phenyl ring can significantly affect both antimicrobial and anticancer activities .
Data Table: Biological Activity Overview
Q & A
Q. Example Reaction Table :
| Step | Reagents/Conditions | Key Intermediate | Yield |
|---|---|---|---|
| 1 | DIBAL-H, -70°C, 2h | Oxazole-alcohol | ~Quantitative |
| 2 | Cyclization (NH₂OH) | Oxazole core | Varies |
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Validate structural integrity using:
- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., exact mass ~209.03 g/mol for C₁₀H₈ClNO₂) .
- NMR spectroscopy : Analyze H and C spectra for characteristic signals (e.g., oxazole C-H at δ 8.1–8.3 ppm and methanol -OH at δ 1.5–2.5 ppm) .
- Infrared (IR) spectroscopy : Identify functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹ and C=N/C-O in oxazole at 1600–1700 cm⁻¹) .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when using volatile reagents like DIBAL-H .
- Waste disposal : Segregate chemical waste and consult institutional guidelines for hazardous organic compounds .
Advanced: What computational methods predict the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution using software like Gaussian or ORCA. Reference the Colle-Salvetti correlation-energy functional for accurate electron density modeling .
- Molecular dynamics (MD) simulations : Study solvation effects or interaction with biomolecules using force fields (e.g., AMBER) .
Q. Key Parameters :
- Local kinetic-energy density for correlation-energy approximations .
- Gradient expansions for electron density functional theory (DFT) .
Advanced: How does the 3-chlorophenyl substituent affect the compound’s reactivity in substitution reactions?
Answer:
- Electron-withdrawing effect : The chloro group deactivates the phenyl ring, directing electrophilic substitutions to meta/para positions. This impacts reactivity in cross-coupling or nucleophilic aromatic substitution .
- Steric hindrance : The 3-chloro position may hinder access to the oxazole’s 4-hydroxymethyl group, requiring optimized catalysts (e.g., Pd for Suzuki couplings) .
Q. Experimental Design :
- Compare reaction rates with non-halogenated analogs to quantify electronic effects .
- Use kinetic isotope effects (KIEs) or Hammett plots to study substituent influence .
Advanced: What strategies mitigate instability during storage of this compound?
Answer:
- Storage conditions : Keep under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation of the hydroxymethyl group .
- Stabilizers : Add radical scavengers (e.g., BHT) or desiccants (e.g., molecular sieves) to inhibit degradation .
- Periodic analysis : Monitor purity via HPLC or TLC every 3–6 months .
Advanced: How to design experiments to study its biological activity (e.g., antimicrobial or anticancer)?
Answer:
- In vitro assays :
- Antimicrobial : Test against Gram-positive/negative bacteria (e.g., MIC assays) using standardized protocols .
- Anticancer : Screen cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Mechanistic studies :
Q. Data Contradictions :
- Address discrepancies in bioactivity data by verifying assay conditions (e.g., pH, serum content) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
